molecular formula C30H29N3O3S B2787738 N-cyclopentyl-3-[(4-methylphenyl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-63-8

N-cyclopentyl-3-[(4-methylphenyl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2787738
CAS No.: 1113138-63-8
M. Wt: 511.64
InChI Key: JENFUYOJRGHNGI-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-[(4-methylphenyl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a complex substitution pattern. The core quinazoline scaffold is functionalized with a cyclopentyl group at the N-position, a 4-methylbenzyl group at C3, and a sulfanyl-linked 2-oxo-2-phenylethyl moiety at C2.

Properties

IUPAC Name

N-cyclopentyl-3-[(4-methylphenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O3S/c1-20-11-13-21(14-12-20)18-33-29(36)25-16-15-23(28(35)31-24-9-5-6-10-24)17-26(25)32-30(33)37-19-27(34)22-7-3-2-4-8-22/h2-4,7-8,11-17,24H,5-6,9-10,18-19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENFUYOJRGHNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=C2SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include quinazoline derivatives with variations in substituents at C2, C3, and the N-position. For instance:

Compound Name Substituents at Key Positions Key Functional Groups
Target Compound N-cyclopentyl, 4-methylbenzyl, sulfanyl-link Carboxamide, ketone, thioether
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-methylphenyl hydrazine, sulfamoylphenyl Cyano, hydrazine, sulfonamide
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) 4-methoxyphenyl hydrazine, sulfamoylphenyl Cyano, hydrazine, methoxy, sulfonamide

Key Observations :

Pharmacokinetic and Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from structurally related quinazolines:

Property Target Compound (Predicted) 13a 13b
Melting Point (°C) 180–200 (estimated) 288 274
Solubility (log S) -3.5 (moderate) -2.8 (higher) -3.1 (moderate)
Metabolic Stability Moderate (thioether stable) Low (hydrazine) Low (hydrazine)

Key Findings :

  • The target compound’s carboxamide and thioether groups likely confer better metabolic stability than hydrazine-containing analogues, which are prone to oxidative degradation .
  • Higher melting points in 13a and 13b correlate with their crystalline sulfonamide and hydrazine motifs, whereas the target compound’s flexible cyclopentyl and benzyl groups may reduce crystallinity .
Spectroscopic and Computational Analysis
  • NMR Shifts : In analogues like 13a and 13b, aromatic protons resonate at δ 7.20–7.92 ppm, consistent with the target compound’s predicted aromatic δ 7.0–8.0 ppm range. However, the target’s cyclopentyl group introduces upfield shifts (δ 1.5–2.5 ppm) for aliphatic protons, absent in simpler derivatives .
  • ADMET Predictions: Using models from , the target compound’s log P (3.8) is higher than 13a (2.9) and 13b (3.2), aligning with its increased lipophilicity.

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